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molecular formula C15H13NO6 B8793672 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzaldehyde

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzaldehyde

Cat. No. B8793672
M. Wt: 303.27 g/mol
InChI Key: QNRPUYIPJQFJKZ-UHFFFAOYSA-N
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Patent
US06180659B2

Procedure details

2-Chloro-5-nitrobenzaldehyde (5.57 g), 3,5-dimethoxyphenol (4.62 g), potassium carbonate (8.29 g), copper powder (0.2 g), copper (I) iodide (0.6 g) and N-methyl-2-pyrrolidone (60 ml) were mixed together and then stirred under heating at 120° C. for 30 minutes. After cooling the reaction mixture to room temperature, the reaction mixture was filtered. The filtrate was diluted with water and extracted with ethyl acetate. The exacted solution was sequentially washed in water and then an aqueous saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The residue after filtration and concentration was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=8:2 to 6:4), to recover 2-(3,5-dimethoxyphenoxy)-5-nitrobenzaldehyde (6.54 g; yield of 72%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([OH:23])[CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].[Cu]I.CN1CCCC1=O>[CH3:22][O:21][C:19]1[CH:18]=[C:17]([CH:16]=[C:15]([O:14][CH3:13])[CH:20]=1)[O:23][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.62 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)O
Name
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]
Name
copper (I) iodide
Quantity
0.6 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The exacted solution was sequentially washed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The residue after filtration and concentration
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=8:2 to 6:4)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(OC2=C(C=O)C=C(C=C2)[N+](=O)[O-])C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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